molecular formula C14H21NO3 B12073380 Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester

Cat. No.: B12073380
M. Wt: 251.32 g/mol
InChI Key: NEFJCFVGAHHOOH-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is an organic compound with the molecular formula C14H21NO3 It is a derivative of hexanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl ester group, and the hexanoic acid chain is substituted with a 4-aminophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Hexanoic acid+EthanolAcid CatalystHexanoic acid, ethyl ester+Water\text{Hexanoic acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Hexanoic acid, ethyl ester} + \text{Water} Hexanoic acid+EthanolAcid Catalyst​Hexanoic acid, ethyl ester+Water

The 4-aminophenoxy group can be introduced through a nucleophilic substitution reaction, where 4-aminophenol reacts with an appropriate halogenated hexanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group may undergo hydrolysis, releasing the active hexanoic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Hexanoic acid, pentyl ester: Similar in structure but lacks the 4-aminophenoxy group.

    6-Aminohexanoic acid: Contains an amino group but lacks the ester functionality.

Uniqueness

Hexanoic acid, 6-(4-aminophenoxy)-, ethyl ester is unique due to the presence of both the 4-aminophenoxy group and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

ethyl 6-(4-aminophenoxy)hexanoate

InChI

InChI=1S/C14H21NO3/c1-2-17-14(16)6-4-3-5-11-18-13-9-7-12(15)8-10-13/h7-10H,2-6,11,15H2,1H3

InChI Key

NEFJCFVGAHHOOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCOC1=CC=C(C=C1)N

Origin of Product

United States

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